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Compound of Interest

Compound Name: TG 100801

Cat. No.: B1682778 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TG100801, a promising topical

therapeutic agent for choroidal neovascularization (CNV). This document outlines its

mechanism of action, summarizes key preclinical efficacy data, and provides detailed

experimental protocols for researchers investigating this compound.

Introduction to TG100801
TG100801 is a novel prodrug that is converted to its active form, TG100572, by esterases in

the eye.[1][2][3] TG100572 is a multi-targeted kinase inhibitor that effectively suppresses key

signaling pathways implicated in the pathogenesis of CNV, a hallmark of neovascular age-

related macular degeneration (AMD).[4][5][6] A significant advantage of TG100801 is its topical

administration as an eye drop, which offers a non-invasive alternative to the current standard of

care involving repeated intravitreal injections.[5][7] Preclinical studies have demonstrated that

topical application of TG100801 achieves therapeutic concentrations in the posterior segment

of the eye, leading to a significant reduction in CNV with minimal systemic exposure.[3][8]

Mechanism of Action
TG100801 is designed to deliver the active kinase inhibitor, TG100572, to the back of the eye.

TG100572 exerts its therapeutic effect by inhibiting a specific set of kinases that are critical for

the processes of angiogenesis and vascular permeability, both of which are central to the

development of CNV.[5][6] The primary targets of TG100572 include Vascular Endothelial
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Growth Factor Receptors (VEGFR1 and VEGFR2), Platelet-Derived Growth Factor Receptor β

(PDGFRβ), and members of the Src family of non-receptor tyrosine kinases.[9]

By simultaneously blocking these signaling pathways, TG100572 can effectively inhibit the

proliferation and migration of endothelial cells, reduce vascular leakage, and suppress the

formation of new blood vessels in the choroid.[1][2]

Kinase Inhibition Profile of TG100572
The multi-targeted nature of TG100572 is evident from its potent inhibition of several key

kinases involved in angiogenesis and vascular permeability. The half-maximal inhibitory

concentrations (IC50) for TG100572 against a panel of relevant kinases are summarized in the

table below.

Kinase Target IC50 (nM)[9]

Receptor Tyrosine Kinases

VEGFR1 2

VEGFR2 7

FGFR1 2

FGFR2 16

PDGFRβ 13

Src Family Kinases

Fgr 5

Fyn 0.5

Hck 6

Lck 0.1

Lyn 0.4

Src 1

Yes 0.2
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Preclinical Efficacy in Choroidal Neovascularization
Models
The efficacy of topically administered TG100801 has been evaluated in well-established

preclinical models of CNV, primarily the laser-induced CNV mouse model. These studies have

consistently demonstrated a dose-dependent reduction in the area of choroidal

neovascularization.

Animal Model
Drug Formulation
& Dosing Regimen

Key Findings Reference

C57BL/6 Mice

0.6% or 1%

TG100801, topically

twice a day for 14

days

1% TG100801 led to a

58% reduction in CNV

area compared to

vehicle.

[3]

C57BL/6 Mice

5 mg/ml TG100801,

topically three times a

day for 14 days

40% reduction in the

area of CNV at

rupture sites

compared to the

untreated fellow eye

or vehicle-treated

mice.

[5]

Mice
0.61% w/v TG100801,

topical administration

46% inhibition of

laser-induced CNV

compared to vehicle.

[6]

Experimental Protocols
Laser-Induced Choroidal Neovascularization (CNV) in
Mice
This protocol describes the induction of CNV in mice using a laser, a standard and widely used

model to study the pathogenesis of neovascular AMD and to evaluate potential therapeutic

agents like TG100801.[10][11][12]
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Materials:

C57BL/6 mice (female, 6-8 weeks old)

Anesthetic (e.g., ketamine/xylazine cocktail)

Topical mydriatic (e.g., 1% tropicamide)

Fundus laser photocoagulator (e.g., Argon laser) with a slit lamp delivery system

Cover slip with methylcellulose for corneal contact

Fluorescein angiography imaging system

Isolectin B4-FITC conjugate

Phosphate-buffered saline (PBS)

Paraformaldehyde (PFA)

Procedure:

Animal Preparation: Anesthetize the mouse and dilate the pupils of both eyes with a topical

mydriatic.

Laser Photocoagulation: Place a coverslip with methylcellulose on the cornea to visualize the

fundus. Deliver four laser spots (e.g., 50 µm spot size, 100 ms duration, 120 mW power)

around the optic nerve in each eye using the argon laser. The appearance of a small bubble

at the laser site indicates the successful rupture of Bruch's membrane.

Drug Administration: Following laser treatment, topically administer TG100801 (e.g., 10 µL of

a 0.6% or 1% formulation) or vehicle to the cornea twice or three times daily for 14 days.[3]

[5]

Evaluation of CNV:

Fluorescein Angiography (FA): On day 14, perform FA to visualize the leakage from the

CNV lesions.[10]
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Choroidal Flat Mounts: Euthanize the mice and enucleate the eyes. Fix the eyes in 4%

PFA. Dissect the anterior segment and retina, and prepare choroidal flat mounts.

Staining and Imaging: Stain the choroidal flat mounts with isolectin B4-FITC to visualize

the neovascular complexes. Acquire images using a fluorescence microscope.

Quantification: Measure the area of the CNV lesions using image analysis software (e.g.,

ImageJ).

Assessment of Retinal Vascular Permeability
This protocol can be used to assess the effect of TG100801 on vascular leakage in the retina,

a key pathological feature of CNV.

Materials:

Rats or mice

Anesthetic

TG100801 formulation and vehicle

Evans blue dye or fluorescently-labeled dextran

Spectrophotometer or fluorescence microscope

Procedure:

Animal and Drug Administration: Anesthetize the animals and administer TG100801 or

vehicle topically as per the study design.

Induction of Vascular Permeability (Optional): If not using a disease model with inherent

leakage, permeability can be induced by intravitreal injection of VEGF.

Tracer Injection: Inject Evans blue dye or fluorescently-labeled dextran intravenously.

Tissue Collection and Analysis: After a set circulation time, perfuse the animals with PBS to

remove the tracer from the circulation. Enucleate the eyes and dissect the retinas.
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Quantification of Leakage:

Evans Blue: Extract the Evans blue dye from the retinas using formamide and measure

the absorbance with a spectrophotometer.

Fluorescent Dextran: Prepare retinal flat mounts and visualize the extravasated dextran

using a fluorescence microscope. Quantify the fluorescent area.

Signaling Pathways and Experimental Workflows
TG100801 Mechanism of Action and Signaling Pathway
The following diagram illustrates the mechanism of action of TG100801 and the key signaling

pathways inhibited by its active metabolite, TG100572.
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Caption: Mechanism of TG100801 and inhibition of key signaling pathways.
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Experimental Workflow for Preclinical Evaluation of
TG100801
The diagram below outlines a typical experimental workflow for evaluating the efficacy of

TG100801 in a preclinical model of CNV.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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